![molecular formula C12H20N2O B15349622 Bis[(dimethylamino)methyl]phenol CAS No. 71074-89-0](/img/structure/B15349622.png)
Bis[(dimethylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(dimethylamino)methyl]phenol: is a chemical compound with the molecular formula C12H20N2O . It is characterized by two dimethylamino groups and one hydroxy group attached to a phenol ring. This compound is known for its unique structural properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with phenol and dimethylamine.
Reaction Steps: The reaction involves the alkylation of phenol with dimethylamine under controlled conditions. This process may require the use of a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.
Purification: The resulting product is then purified through techniques such as recrystallization or distillation to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is carried out in large reactors with continuous monitoring of reaction parameters to ensure consistency and quality.
Quality Control: Rigorous quality control measures are implemented to verify the purity and structural integrity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can also be performed to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the phenol ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of quinones and other oxidized phenols.
Reduction Products: Reduction reactions can produce amines and other reduced derivatives.
Substitution Products: Substitution reactions can yield alkylated or acylated derivatives of this compound.
Scientific Research Applications
Chemistry: Bis[(dimethylamino)methyl]phenol is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to investigate cellular processes and enzyme activities. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Molecular Targets and Pathways:
Enzyme Inhibition: this compound can act as an enzyme inhibitor, affecting specific metabolic pathways.
Receptor Binding: It may bind to certain receptors, influencing cellular signaling and responses.
Redox Reactions: The compound can participate in redox reactions, altering the redox state of biological systems.
Comparison with Similar Compounds
Triphenylmethane: A compound with three phenyl rings substituted with different functional groups.
Bisphenol A: A widely used industrial chemical with two phenol groups.
N,N-Dimethylaniline: A compound with a dimethylamino group attached to an aromatic ring.
Uniqueness: Bis[(dimethylamino)methyl]phenol stands out due to its specific combination of dimethylamino and hydroxy groups on the phenol ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
71074-89-0 |
|---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2,3-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C12H20N2O/c1-13(2)8-10-6-5-7-12(15)11(10)9-14(3)4/h5-7,15H,8-9H2,1-4H3 |
InChI Key |
HCKPQGBXPQNMKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=CC=C1)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



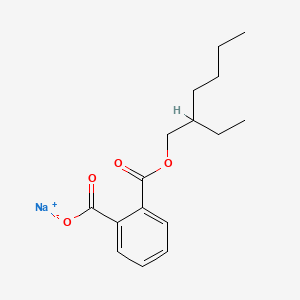
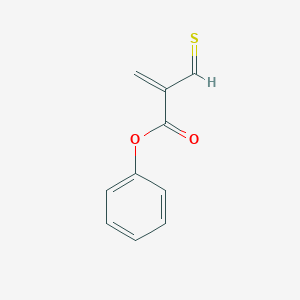
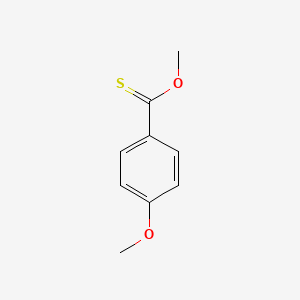
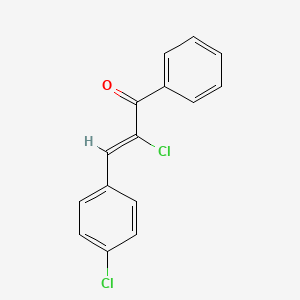
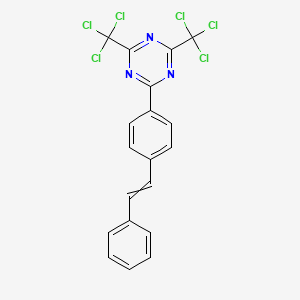
![6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B15349600.png)
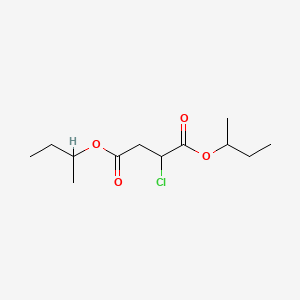
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B15349612.png)
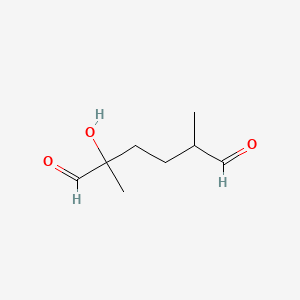

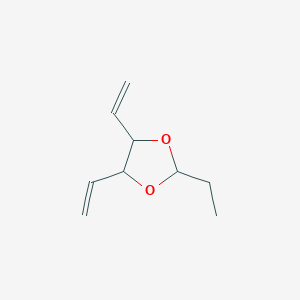
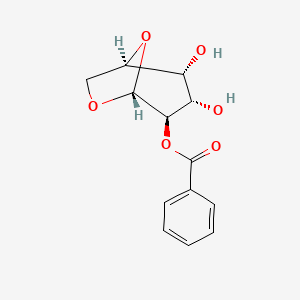
![7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15349634.png)
